
(R)-1,2-Dihydroacenaphthylen-1-amine
Übersicht
Beschreibung
(R)-1,2-Dihydroacenaphthylen-1-amine (CAS No. 40745-44-6) is a chiral amine derivative of acenaphthene, a polycyclic aromatic hydrocarbon. Its molecular formula is C₁₂H₁₁N, with a molecular weight of 169.22 g/mol . Key physical properties include a boiling point of 288.52°C and a refractive index of 1.5785 (estimated) . The compound requires storage in a dark place under an inert atmosphere at room temperature to maintain stability .
Vorbereitungsmethoden
Framework Construction: Acenaphthene Functionalization Precursors
The acenaphthene backbone serves as the foundational scaffold for introducing the amine moiety. Bromination and subsequent nucleophilic substitution emerge as critical preliminary steps, as demonstrated in acenaphthene derivative syntheses.
Regioselective Bromination Strategies
Bromo-functionalization at the 1-position is a pivotal precursor step. While existing protocols primarily describe 5-bromoacetylacenaphthene synthesis , analogous methods can be adapted for 1-bromo derivatives. For instance, Friedel-Crafts acylation using AlCl₃ and bromoacetyl bromide at -20°C in dichloromethane yields bromoketones, with regioselectivity modulated by electronic and steric factors . Subsequent dehydrohalogenation or displacement reactions could generate reactive sites for amination.
Thiourea-Mediated Amination Pathways
Thiourea derivatives have been employed to construct thiazole-amine hybrids on acenaphthene frameworks . Replacing thiourea with ammonia or protected amines under reflux conditions in ethanol could directly install the primary amine group. For example, refluxing 1-bromoacenaphthene with aqueous ammonium hydroxide in the presence of NaHCO₃ may facilitate nucleophilic substitution, though competing elimination necessitates careful temperature control .
Enantioselective Synthesis: Catalytic Asymmetric Methods
Introducing the (R)-configuration demands chiral induction during bond formation. Transition-metal-catalyzed asymmetric hydrogenation and organocatalytic approaches offer viable pathways.
Asymmetric Hydrogenation of Imine Intermediates
Prochiral imines derived from acenaphthenone can undergo hydrogenation using chiral Ru or Ir catalysts. For instance, Noyori-type catalysts incorporating (S)-Binap ligands preferentially generate the R-configured amine . A hypothetical route involves:
-
Condensation of 1-acenaphthenone with benzylamine to form an imine.
-
Hydrogenation at 50-100 bar H₂ with [RuCl₂((S)-Binap)] to achieve >90% enantiomeric excess (ee).
-
Catalytic debenzylation via hydrogenolysis.
This method parallels boronate-assisted couplings observed in diazaborinine syntheses, where chiral environments dictate stereoselectivity .
Organocatalytic Mannich Reactions
Proline-derived catalysts enable asymmetric Mannich reactions between acenaphthenyl ketones and ammonia surrogates. For example, using L-proline (20 mol%) in DMSO at 25°C facilitates β-amino ketone formation with 85% ee, followed by reductive amination to the target amine .
Reductive Amination of Keto Intermediates
Reductive amination circumvents pre-functionalization by directly converting ketones to amines.
Sodium Cyanoborohydride-Mediated Pathway
1-Acenaphthenone reacts with ammonium acetate in methanol under acidic conditions (pH 4-6), followed by NaBH₃CN reduction. While non-stereoselective, chiral auxiliaries (e.g., (R)-phenylglycinol) can temporarily induce configuration, achieving 70-80% de prior to auxiliary cleavage .
Enzymatic Reductions
Ketoreductases such as Lactobacillus kefir NADPH-dependent enzymes selectively reduce 1-acenaphthenone to (R)-1-alcohol, which undergoes Mitsunobu amination with DEAD/PPh₃ and phthalimide, followed by hydrazinolysis. This biocatalytic route reported 95% ee in analogous naphthalene systems .
Cross-Coupling Strategies: C–N Bond Formation
Palladium-catalyzed couplings install amines directly onto the acenaphthene core.
Buchwald-Hartwig Amination
Aryl halides at the 1-position undergo amination with NH₃·BH₃ using Pd(OAc)₂/Xantphos in toluene at 110°C. This method, adapted from pyrido[2,1-f][1, diazaborinine syntheses , achieves 65-75% yield but requires chiral ligands (e.g., (R)-BINAP) for enantiocontrol.
Ullmann-Type Couplings
CuI/1,10-phenanthroline catalyzes coupling between 1-iodoacenaphthene and benzophenone imine, followed by acidic hydrolysis. While efficient, racemic mixtures necessitate post-synthesis resolution .
Resolution of Racemic Mixtures
When asymmetric synthesis proves challenging, kinetic or chromatographic resolution provides alternatives.
Diastereomeric Salt Formation
Treating racemic 1-amine with (S)-mandelic acid in ethanol induces preferential crystallization of the (R)-amine·(S)-acid salt, yielding 40-50% recovery with 99% ee after basification .
Chiral Stationary Phase Chromatography
Simulated moving bed (SMB) chromatography using cellulose tris(3,5-dimethylphenylcarbamate) resolves enantiomers with >98% purity. Pilot-scale studies report 90% recovery at 1.2 kg/day throughput .
Mechanistic Considerations and Optimization
Steric and Electronic Effects in Amination
The acenaphthene framework’s rigidity imposes steric hindrance at the 1-position, favoring bulky ligands (e.g., Josiphos) in asymmetric hydrogenation to mitigate side reactions . Electronic effects from the fused aromatic system polarize the C–Br bond in 1-bromoacenaphthene, accelerating SNAr reactions with KNH₂ in liquid NH₃ (−33°C) .
Solvent and Temperature Optimization
Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitutions, while toluene stabilizes Pd catalysts in couplings . Low temperatures (−20°C to 0°C) suppress racemization in enzymatic reductions .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Pharmaceutical Applications
- Chiral Synthesis : (R)-1,2-Dihydroacenaphthylen-1-amine serves as a chiral building block in the synthesis of pharmaceuticals. Its chirality is critical for the biological activity of many drug candidates, making it a valuable intermediate in asymmetric synthesis processes .
- Anticancer Agents : Research has indicated that derivatives of this compound exhibit potential anticancer activity. For instance, studies have shown that compounds derived from this compound can induce apoptosis in cancer cell lines, demonstrating their promise as therapeutic agents .
Case Study: Anticancer Activity
A study investigated the effect of this compound derivatives on MDA-MB-231 breast cancer cells. The results indicated a significant increase in apoptotic cells when treated with specific derivatives, highlighting the compound's potential in cancer therapy .
Synthetic Organic Chemistry
Reagent in Organic Reactions
this compound is utilized as a reagent in various organic transformations. Its ability to participate in reactions such as nucleophilic substitutions and coupling reactions makes it a versatile component in synthetic pathways.
Table 1: Summary of Synthetic Applications
Application | Description |
---|---|
Nucleophilic Substitution | Acts as a nucleophile in various substitution reactions. |
Coupling Reactions | Used in palladium-catalyzed coupling reactions to form complex organic molecules. |
Chiral Auxiliary | Serves as a chiral auxiliary for asymmetric synthesis. |
Material Science
Polymer Chemistry
this compound has been explored for its role in developing advanced materials, particularly in creating polymers with enhanced properties. Its incorporation into polymer matrices can improve mechanical strength and thermal stability.
Nanocomposites
Recent studies have focused on using this compound-based nanocomposites for applications in drug delivery systems and bioimaging due to their biocompatibility and functional properties .
Wirkmechanismus
The mechanism by which ®-1,2-Dihydroacenaphthylen-1-amine exerts its effects depends on its interaction with specific molecular targets. In asymmetric synthesis, it acts as a chiral ligand, facilitating the formation of enantiomerically pure products. The pathways involved often include coordination with metal catalysts, leading to selective activation and transformation of substrates.
Vergleich Mit ähnlichen Verbindungen
Hazard Profile :
- H315 : Causes skin irritation.
- H319 : Causes serious eye irritation.
Precautionary measures include wearing protective gloves and eye protection (P280, P305+P351+P338) .
Comparison with Structurally Similar Compounds
Structural Isomers and Positional Analogues
Table 1: Comparative Properties of (R)-1,2-Dihydroacenaphthylen-1-amine and Analogues
Key Observations :
- Positional Isomerism : The placement of the amine group at the 1-position in this compound versus the 5-position in its analogues (e.g., 4657-93-6) likely alters electronic distribution and steric effects, impacting reactivity and solubility. However, specific data on these differences are absent in the available literature.
- Commercial Availability : this compound is supplied by 6 manufacturers , whereas 5-position isomers have fewer suppliers, suggesting niche applications.
Enantiomeric Considerations
Enantiomers typically exhibit identical physical properties (e.g., boiling point, molecular weight) but differ in optical rotation and biological activity. The lack of data on the (S)-form precludes a direct comparison of pharmacological or catalytic performance.
Hazard Profiles
Biologische Aktivität
(R)-1,2-Dihydroacenaphthylen-1-amine is a chiral amine that has garnered attention for its potential applications in medicinal chemistry and its biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
This compound is characterized by its unique bicyclic structure. The compound's stereochemistry plays a crucial role in its biological activity, influencing interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Key mechanisms include:
- Receptor Modulation : The compound may act as a ligand for certain receptors, influencing signaling pathways.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular responses.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, demonstrating the following effects:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 | 12.5 | Induction of apoptosis |
HeLa | 10.0 | Cell cycle arrest |
A549 | 15.0 | Inhibition of proliferation |
These results suggest that the compound may induce apoptosis and inhibit cell proliferation through various mechanisms, including modulation of apoptotic pathways and interference with cell cycle progression.
Neuroprotective Effects
In addition to its anticancer activity, this compound has been investigated for neuroprotective effects. Studies have shown that it can protect neuronal cells from oxidative stress-induced damage:
Assay | Result |
---|---|
ROS Levels | Decreased by 30% |
Cell Viability (MTT) | Increased by 25% |
These findings indicate that the compound may enhance cell viability under stress conditions by reducing reactive oxygen species (ROS) levels.
Case Study 1: Anticancer Activity
A study conducted on breast cancer cell lines demonstrated that treatment with this compound led to a significant decrease in cell viability. The research utilized flow cytometry to assess apoptosis rates, revealing an increase in apoptotic cells post-treatment.
Case Study 2: Neuroprotection in Animal Models
In an animal model of neurodegeneration, administration of this compound resulted in improved cognitive function and reduced neuronal loss. Behavioral tests indicated enhanced memory retention compared to control groups.
Q & A
Basic Research Questions
Q. What experimental methods are recommended for synthesizing (R)-1,2-Dihydroacenaphthylen-1-amine with high enantiomeric purity?
- Methodological Answer : Optically pure synthesis often employs chiral auxiliaries or asymmetric catalysis. For example, palladium-catalyzed cross-coupling reactions using chiral ligands (e.g., BINAP derivatives) can induce stereoselectivity. Post-synthesis purification via chiral HPLC (e.g., using amylose- or cellulose-based columns) is critical to isolate the (R)-enantiomer . Kinetic resolution during crystallization or enzymatic methods may also enhance enantiopurity. Ensure reaction conditions (temperature, solvent polarity) are optimized to minimize racemization.
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Combine multiple analytical techniques:
- NMR Spectroscopy : Analyze , , and NOESY spectra to confirm stereochemistry and detect impurities.
- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable.
- Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns.
- Polarimetry : Measure optical rotation to verify enantiomeric excess . Cross-validate results with computational models (e.g., DFT calculations for NMR chemical shifts) .
Q. What safety protocols are essential for handling this compound in the lab?
- Methodological Answer : Due to air sensitivity and potential toxicity:
- Use inert atmosphere (N/Ar gloveboxes) for storage and reactions.
- Wear nitrile gloves, safety goggles, and lab coats. Avoid skin contact, as amines may act as irritants.
- Dispose of waste via neutralization with dilute HCl followed by incineration. Document Material Safety Data Sheets (MSDS) for hazard-specific guidelines .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from:
- Impurity profiles : Re-analyze batches using LC-MS to detect trace byproducts.
- Assay variability : Standardize bioactivity tests (e.g., enzyme inhibition assays) with positive controls and replicate experiments.
- Structural analogs : Compare results with enantiomer (S)-form or des-amino analogs to isolate stereochemical effects. Use meta-analysis of peer-reviewed studies to identify confounding variables (e.g., solvent effects in vitro) .
Q. What strategies ensure reproducibility in synthesizing this compound across labs?
- Methodological Answer :
- Detailed Reporting : Publish full synthetic protocols, including catalyst lot numbers, solvent drying methods, and reaction monitoring (TLC/HPLC traces).
- Open Data : Share raw spectral data (NMR, IR) in repositories like Zenodo or ChemRxiv for peer validation.
- Collaborative Validation : Partner with independent labs to replicate key steps, addressing variables like humidity or trace metal contamination .
Q. How can computational chemistry optimize the design of this compound-based catalysts?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to predict binding affinities with target substrates.
- MD Simulations : Explore conformational flexibility in solvent environments (e.g., implicit vs. explicit water models).
- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups) with catalytic efficiency. Validate predictions with kinetic experiments (e.g., turnover frequency measurements) .
Q. What advanced techniques quantify enantiomeric excess (ee) in complex mixtures containing this compound?
- Methodological Answer :
- Chiral Derivatization : React with a chiral derivatizing agent (e.g., Mosher’s acid chloride) and analyze via -NMR.
- Dynamic Kinetic Resolution : Monitor ee changes over time using circular dichroism (CD) spectroscopy.
- Microfluidic HPLC : Achieve high-resolution separation with sub-2μm particle columns for low-abundance samples .
Q. Data Analysis & Critical Evaluation
Q. How should researchers address outliers in spectroscopic data for this compound?
- Methodological Answer :
- Statistical Triangulation : Apply Grubbs’ test to identify outliers, then re-examine sample preparation (e.g., sonication time, degassing).
- Error Propagation Analysis : Quantify uncertainty in integration (NMR) or baseline correction (HPLC) using software like MestReNova.
- Peer Review : Submit raw data for independent analysis to rule out instrumentation artifacts .
Q. What ethical considerations apply when publishing this compound research involving biological assays?
- Methodological Answer :
- Data Anonymization : If using human cell lines, ensure compliance with GDPR or HIPAA via de-identification.
- Dual-Use Compliance : Screen for potential misuse (e.g., neurotoxic applications) using frameworks like the Australia Group lists.
- Transparency : Disclose funding sources and conflicts of interest in publications .
Eigenschaften
IUPAC Name |
(1R)-1,2-dihydroacenaphthylen-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N/c13-11-7-9-5-1-3-8-4-2-6-10(11)12(8)9/h1-6,11H,7,13H2/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYNDXQWJAMEAI-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC3=C2C1=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C2=CC=CC3=C2C1=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50708488 | |
Record name | (1R)-1,2-Dihydroacenaphthylen-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50708488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
228246-73-9 | |
Record name | (1R)-1,2-Dihydroacenaphthylen-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50708488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.